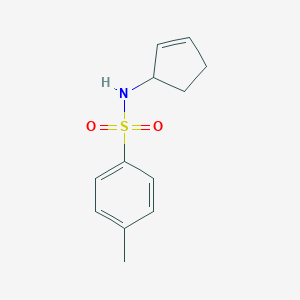
N-Tosyl-2-cyclopentene-1-amine
Description
N-Tosyl-2-cyclopentene-1-amine is a bicyclic amine derivative featuring a cyclopentene ring and a tosyl (p-toluenesulfonyl) protecting group. The compound’s structure combines the strained cyclopentene moiety with a sulfonamide-functionalized amine, making it valuable in organic synthesis, particularly in asymmetric catalysis and as a precursor for pharmaceuticals.
Properties
CAS No. |
197145-73-6 |
|---|---|
Molecular Formula |
C12H15NO2S |
Molecular Weight |
237.32 g/mol |
IUPAC Name |
N-cyclopent-2-en-1-yl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H15NO2S/c1-10-6-8-12(9-7-10)16(14,15)13-11-4-2-3-5-11/h2,4,6-9,11,13H,3,5H2,1H3 |
InChI Key |
KFHANGVDOOPYBY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CCC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CCC=C2 |
Synonyms |
Benzenesulfonamide, N-2-cyclopenten-1-yl-4-methyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural differences and similarities between N-Tosyl-2-cyclopentene-1-amine and related compounds from the evidence:
Key Observations:
- Tosyl Group vs. Allyl/Aromatic Substituents: The tosyl group in the target compound enhances stability and directs reactivity compared to allyl () or aromatic amines (). For example, triallylamine () is prone to radical polymerization due to its unsaturated bonds, whereas the tosyl group facilitates nucleophilic substitutions .
- Cyclopentene Ring: The strained cyclopentene moiety in the target compound and ’s analog may promote ring-opening reactions or participation in Diels-Alder cycloadditions, unlike the rigid terphenyl system in .
- Synthetic Methods: and highlight iodine-mediated functionalization and sulfonamide coupling, suggesting parallels for introducing halogen or sulfonyl groups in similar amines .
Stability and Protecting Group Efficiency
The tosyl group in this compound acts as a robust protecting group, contrasting with the labile allyl amines in and the unshielded aromatic amine in . For instance, triallylamine () undergoes rapid oxidation, while the terphenyl amine () exhibits stability under acidic conditions due to steric protection .
Catalytic and Pharmaceutical Utility
- Cyclopentene Derivatives: The cyclopentene ring in the target compound and ’s analog is a common motif in bioactive molecules. For example, strained rings enhance binding affinity in enzyme inhibitors, as seen in ’s adamantane-thiophene hybrid .
- Sulfonamide Applications: Sulfonamide-protected amines (e.g., ) are pivotal in drug design, such as protease inhibitors. The target compound’s tosyl group may similarly facilitate controlled release of the amine in medicinal chemistry applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


